(5Z)-5-({3-[3-methyl-4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-(pyridin-4-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
The compound (5Z)-5-({3-[3-METHYL-4-(3-METHYLBUTOXY)PHENYL]-1-PHENYL-1H-PYRAZOL-4-YL}METHYLIDENE)-2-(PYRIDIN-4-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE is a complex organic molecule that belongs to the class of triazolothiazoles This compound is characterized by its intricate structure, which includes a pyrazole ring, a pyridine ring, and a triazolothiazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-({3-[3-METHYL-4-(3-METHYLBUTOXY)PHENYL]-1-PHENYL-1H-PYRAZOL-4-YL}METHYLIDENE)-2-(PYRIDIN-4-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE typically involves multi-step organic reactions. The synthetic route may start with the preparation of the pyrazole and pyridine intermediates, followed by their coupling with the triazolothiazole core. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity .
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to enhance efficiency and scalability. This may involve the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques. The goal is to achieve high yields with minimal waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-({3-[3-METHYL-4-(3-METHYLBUTOXY)PHENYL]-1-PHENYL-1H-PYRAZOL-4-YL}METHYLIDENE)-2-(PYRIDIN-4-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the specific reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups onto the aromatic rings .
Scientific Research Applications
(5Z)-5-({3-[3-METHYL-4-(3-METHYLBUTOXY)PHENYL]-1-PHENYL-1H-PYRAZOL-4-YL}METHYLIDENE)-2-(PYRIDIN-4-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE: has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (5Z)-5-({3-[3-METHYL-4-(3-METHYLBUTOXY)PHENYL]-1-PHENYL-1H-PYRAZOL-4-YL}METHYLIDENE)-2-(PYRIDIN-4-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microbial cells by disrupting their cell membrane integrity or interfere with cancer cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
(5Z)-5-({3-[3-METHYL-4-(3-METHYLBUTOXY)PHENYL]-1-PHENYL-1H-PYRAZOL-4-YL}METHYLIDENE)-2-(PYRIDIN-4-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE: can be compared with other triazolothiazole derivatives and pyrazole-based compounds.
Heparinoid compounds: These compounds, like heparin, have similar structural features and biological activities.
Peroxisome proliferator-activated receptor agonists: Compounds such as {2-Methyl-4-{{4-methyl-2-[4-(trifluoromethyl)phenyl]-5 thiazolyl}methylthio}phenoxy}acetic acid share some functional similarities.
Uniqueness
The uniqueness of (5Z)-5-({3-[3-METHYL-4-(3-METHYLBUTOXY)PHENYL]-1-PHENYL-1H-PYRAZOL-4-YL}METHYLIDENE)-2-(PYRIDIN-4-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE lies in its complex structure, which allows for diverse chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C31H28N6O2S |
---|---|
Molecular Weight |
548.7 g/mol |
IUPAC Name |
(5Z)-5-[[3-[3-methyl-4-(3-methylbutoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-2-pyridin-4-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C31H28N6O2S/c1-20(2)13-16-39-26-10-9-23(17-21(26)3)28-24(19-36(34-28)25-7-5-4-6-8-25)18-27-30(38)37-31(40-27)33-29(35-37)22-11-14-32-15-12-22/h4-12,14-15,17-20H,13,16H2,1-3H3/b27-18- |
InChI Key |
AVUBQVZFTGPGHX-IMRQLAEWSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)C2=NN(C=C2/C=C\3/C(=O)N4C(=NC(=N4)C5=CC=NC=C5)S3)C6=CC=CC=C6)OCCC(C)C |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NN(C=C2C=C3C(=O)N4C(=NC(=N4)C5=CC=NC=C5)S3)C6=CC=CC=C6)OCCC(C)C |
Origin of Product |
United States |
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